5-(tert-Butoxy)-3-chloropyridazine

Description

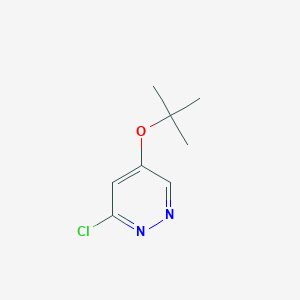

5-(tert-Butoxy)-3-chloropyridazine is a pyridazine derivative featuring a tert-butoxy group (–O–C(CH₃)₃) at the 5-position and a chlorine atom at the 3-position. Pyridazines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and material science due to their electronic and steric properties. The tert-butoxy group confers steric bulk and chemical stability, making this compound a valuable intermediate in organic synthesis. However, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg) as of 2025, as reported by CymitQuimica .

Properties

CAS No. |

1346698-35-8 |

|---|---|

Molecular Formula |

C8H11ClN2O |

Molecular Weight |

186.64 g/mol |

IUPAC Name |

3-chloro-5-[(2-methylpropan-2-yl)oxy]pyridazine |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-6-4-7(9)11-10-5-6/h4-5H,1-3H3 |

InChI Key |

SCEZYUNDBQPPBX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC1=CC(=NN=C1)Cl |

Canonical SMILES |

CC(C)(C)OC1=CC(=NN=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 5-(tert-Butoxy)-3-chloropyridazine, differing in substituents or core modifications:

5-Sec-butoxy-3-chloropyridazine

- Structure : Features a sec-butoxy group (–O–CH(CH₃)CH₂CH₃) at the 5-position instead of tert-butoxy.

- However, it may reduce stability due to decreased steric protection of the oxygen atom.

- Status : Listed as an alternative by CymitQuimica but lacks detailed commercial or spectroscopic data .

5-(3-Bromophenyl)-3-chloropyridazine (CAS 27794-00-9)

- Structure : Substitutes the tert-butoxy group with a 3-bromophenyl ring at the 5-position.

- Formula : C₁₀H₆BrClN₂.

- This compound is actively marketed, suggesting ongoing research interest in halogenated pyridazines for drug discovery .

Imidazole Derivatives with tert-Butoxy Groups

- Example : 4-[(tert-Butoxy)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole.

- Structure : Combines tert-butoxy-protected lysine moieties with an imidazole core.

- Application : These compounds are specialized intermediates in peptide synthesis, leveraging tert-butoxy groups for orthogonal protection strategies .

Comparative Data Table

*Estimated based on pyridazine core and substituent masses.

Research Findings and Trends

- Steric Effects : The tert-butoxy group in this compound enhances stability but may hinder nucleophilic substitution compared to less bulky analogs like the sec-butoxy derivative .

- Lipophilicity : Bromophenyl-substituted pyridazines (e.g., CAS 27794-00-9) exhibit higher logP values, favoring membrane permeability in drug design .

- Synthetic Utility : Discontinuation of this compound highlights a shift toward halogenated or aryl-substituted pyridazines in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.